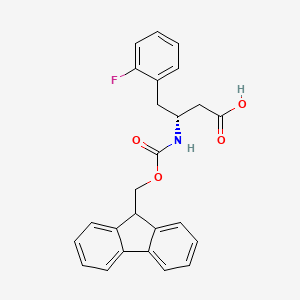

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZZXPYYCHIOHR-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive protocol for the synthesis of this compound, a valuable building block for researchers, scientists, and professionals in drug development. The document delves into the strategic considerations, step-by-step experimental procedures, and analytical validation required for a successful synthesis.

Introduction: The Significance of Fluorinated β-Amino Acids

Enantiomerically pure β-amino acids are critical components in modern pharmaceutical chemistry. Their incorporation into peptide-based therapeutics can induce stable secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles.[1] The strategic introduction of fluorine atoms can further modulate a molecule's properties, including its lipophilicity and binding affinity, making fluorinated amino acids highly sought-after in drug design.[2][3]

The target molecule, this compound, is a specialized derivative designed for peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for modern solid-phase peptide synthesis (SPPS), offering robust protection of the amine terminus that can be cleanly removed under mild basic conditions, typically with piperidine.[4][5] This orthogonality allows for the sequential addition of amino acids to a growing peptide chain without compromising acid-labile side-chain protecting groups or the resin linker.[5] This guide details the final, crucial step in preparing this building block: the N-terminal Fmoc protection of the chiral β-amino acid precursor.

Synthesis Strategy and Mechanistic Rationale

The synthesis of the title compound is achieved through the N-protection of the free amine of (R)-3-amino-4-(2-fluorophenyl)butanoic acid. This precursor is assumed to be either commercially sourced or prepared via established asymmetric synthesis routes, such as the use of chiral auxiliaries or enzymatic resolution, which are beyond the scope of this specific protocol.[6][7]

The core of this protocol is the nucleophilic reaction between the primary amine of the β-amino acid and an electrophilic Fmoc-donating reagent. The most common and effective reagents for this transformation are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][8]

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. A base is required to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct (HCl if using Fmoc-Cl). The choice of base and solvent system is critical to ensure high yield, prevent side reactions, and facilitate product isolation.

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of (R)-3-amino-4-(2-fluorophenyl)butanoic acid and 8.0 g of sodium bicarbonate in a mixture of 100 mL of 1,4-dioxane and 50 mL of deionized water. Stir until all solids are dissolved.

-

Expertise & Experience: A mixed aqueous-organic solvent system is used because the amino acid salt is soluble in water while the Fmoc-Cl and the final product are more soluble in the organic solvent, creating a homogenous reaction environment. Sodium bicarbonate is a mild base, effective for this reaction without promoting significant hydrolysis of the Fmoc-Cl. [9]

-

-

Cooling: Place the flask in an ice bath and stir for 15-20 minutes until the internal temperature reaches 0-5 °C.

-

Causality: This initial cooling helps to control the exothermicity of the reaction and minimizes potential side reactions, such as the formation of Fmoc-OH through hydrolysis of Fmoc-Cl.

-

-

Reagent Addition: In a separate beaker, dissolve 13.0 g of Fmoc-Cl in 50 mL of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-18 hours.

-

Monitoring: Monitor the reaction's progress using TLC (Mobile phase: 95:5:1 DCM/MeOH/AcOH). The starting material is UV-inactive and may require ninhydrin staining to visualize, while the Fmoc-protected product will be strongly UV-active at 254 nm. The reaction is complete when the starting amino acid spot is no longer visible.

-

Quenching and Extraction: Pour the reaction mixture into 300 mL of deionized water in a separatory funnel. Wash the aqueous layer twice with 100 mL portions of diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities. Discard the organic layers.

-

Trustworthiness: This washing step is crucial for obtaining a high-purity final product and simplifies the subsequent isolation.

-

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution reaches ~2. A thick white precipitate of the product will form.

-

Causality: The product is in its carboxylate salt form (water-soluble) in the basic reaction mixture. Acidification protonates the carboxylate to the carboxylic acid, rendering the molecule neutral and significantly decreasing its solubility in water, causing it to precipitate.

-

-

Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with three 50 mL portions of cold deionized water to remove inorganic salts. Dry the product under high vacuum at 40 °C to a constant weight. A typical yield is 85-95%.

Analytical Characterization and Validation

To ensure the integrity of the synthesized compound, a full analytical characterization is mandatory.

Table 3: Expected Analytical Data

| Analysis Technique | Expected Result |

| ¹H NMR | Characteristic peaks for the fluorenyl group (approx. 7.2-7.9 ppm), the phenyl group, the CH₂ and CH protons of the butanoic acid backbone, and the NH proton. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons (acid and carbamate), aromatic carbons, and aliphatic carbons of the backbone and Fmoc group. |

| Mass Spec (ESI-) | Calculated molecular weight for C₂₅H₂₂FNO₄ is 419.45 g/mol . Expected [M-H]⁻ ion at m/z ≈ 418.1. [10] |

| Chiral HPLC | The enantiomeric excess should be ≥98% to confirm that no racemization occurred during the reaction. A suitable chiral column (e.g., Chiralcel OD-H) should be used. |

| Melting Point | A sharp melting point indicates high purity. Compare with literature values if available. |

This self-validating system of protocols and analytical checks ensures that the final product meets the high standards of purity and stereochemical integrity required for its use in pharmaceutical research and peptide synthesis.

References

-

Forgó, P., & Forró, E. (2015). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 20(11), 19686–19697. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. Available at: [Link]

-

Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. Available at: [Link]

-

Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]

-

Reddy, K. S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7009728, this compound. Available at: [Link]

-

Wikipedia contributors. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1276-1284. Available at: [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

-

Moodie, G. F. M., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. IUCrData, 6(6). Available at: [Link]

-

Koç, A., et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(7), 974-982. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. mdpi.com [mdpi.com]

- 7. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C25H22FNO4 | CID 7009728 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is a sophisticated chiral building block integral to modern pharmaceutical research and peptide synthesis. As a derivative of β-amino acids, its unique structural architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorinated phenyl ring, offers significant advantages in the design of novel therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the Fmoc group provides a crucial handle for solid-phase peptide synthesis (SPPS)[1]. A thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development, ensuring reproducibility, optimizing reaction conditions, and meeting regulatory standards.

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and detailed, field-proven protocols for their experimental determination.

Chemical Identity and Structure

A foundational understanding of a compound begins with its precise chemical identity. The structure of this compound is depicted below, illustrating the key functional groups that dictate its chemical behavior.

Caption: Chemical Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | [2] |

| CAS Number | 331763-63-4 | [2] |

| Molecular Formula | C₂₅H₂₂FNO₄ | [2] |

| Molecular Weight | 419.4 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | [2] |

Core Physicochemical Properties

The following table summarizes the key computed and experimentally relevant physicochemical properties of this compound.

| Property | Value/Range | Method | Source |

| Melting Point | Not available. See Protocol 1 for determination. | DSC or FSC | [3][4] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO. Sparingly soluble in water. See Protocol 2 for determination. | Shake-Flask Method with HPLC quantification | [5] |

| pKa | Not available. See Protocol 3 for determination. | Potentiometric Titration | [6][7][8][9] |

| LogP (XLogP3) | 4.7 | Computed | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

The melting point is a critical indicator of purity. For amino acid derivatives, which may decompose at higher temperatures, Fast Scanning Calorimetry (FSC) can be a valuable technique to obtain an accurate melting point by minimizing thermal decomposition[3][4].

Objective: To determine the melting temperature of this compound.

Methodology: Differential Scanning Calorimetry (DSC) / Fast Scanning Calorimetry (FSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup (DSC):

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a rate of 10 °C/min from room temperature to a temperature above the expected melting point (e.g., 250 °C).

-

-

Instrument Setup (FSC): For compounds prone to decomposition, utilize FSC with heating rates from 1000 K/s to 10,000 K/s[4].

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. For FSC, the melting temperature at a zero heating rate is extrapolated from the measurements at different scanning rates[4].

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of Solubility

Solubility is a critical parameter for reaction kinetics, purification, and formulation development. The shake-flask method followed by HPLC quantification is a robust and widely accepted technique for determining the equilibrium solubility of a compound in various solvents[10].

Objective: To quantitatively determine the solubility of this compound in relevant organic solvents and aqueous buffers.

Methodology: Saturation Shake-Flask Method with HPLC Analysis

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials containing different solvents (e.g., DMF, NMP, DCM, Water, pH-adjusted buffers).

-

Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium[10].

-

-

Sample Clarification:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Prepare a calibration curve using standard solutions of the compound with known concentrations.

-

Dilute the filtered supernatant to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into a calibrated HPLC system and determine the concentration from the peak area.

-

-

Calculation of Solubility: Calculate the solubility based on the determined concentration and the dilution factor.

Caption: Workflow for Solubility Determination.

Protocol 3: Determination of pKa

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological activity. Potentiometric titration is a classic and reliable method for determining pKa values[6][7][8][9].

Objective: To determine the pKa of the carboxylic acid group of this compound.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.1 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

-

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure. The expected monoisotopic mass is 419.1533 g/mol [2].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

C=O stretch (carboxylic acid and carbamate): Strong absorptions around 1700-1760 cm⁻¹

-

N-H stretch (amide): Around 3300 cm⁻¹

-

Aromatic C-H and C=C stretches : In the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Conclusion

The physicochemical properties of this compound are critical for its successful application in the synthesis of complex peptides and in drug development. While some properties can be estimated computationally, experimental determination is essential for ensuring accuracy and reproducibility. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important synthetic building block, empowering researchers to utilize it to its full potential in their scientific endeavors. The introduction of fluorine into amino acid structures is a strategic choice to modulate their physicochemical and biological properties[12][13][14][15].

References

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Retrieved from [Link]

-

Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

-

Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Physicochemical properties of aqueous solutions of fluorinated surfactants. (n.d.). ACS Publications. Retrieved from [Link]

-

DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved from [Link]

-

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Structure, and Biological Applications of α-fluorinated β-amino Acids and Derivatives. (2012). PubMed. Retrieved from [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. (n.d.). ResearchGate. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. (n.d.). NIH. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). NIH. Retrieved from [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Fluorine: A new element in protein design. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Fluorinated amino acids in amyloid formation: a symphony of size, hydrophobicity and α-helix propensity. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Supporting Information. (n.d.). IRIS. Retrieved from [Link]

-

FMOC-(R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTYRIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025). PMC - NIH. Retrieved from [Link]

-

The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C25H22FNO4 | CID 7009728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. scribd.com [scribd.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. who.int [who.int]

- 11. FMOC-(R)-3-AMINO-4-(2-FLUORO-PHENYL)-BUTYRIC ACID(331763-63-4) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated amino acids in amyloid formation: a symphony of size, hydrophobicity and α-helix propensity - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic Acid: A Keystone for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated β-Amino Acids in Peptide-Based Therapeutics

In the landscape of modern drug discovery, peptide-based therapeutics are increasingly prominent due to their high specificity and reduced toxicity compared to small molecules. However, their application is often limited by poor metabolic stability and low bioavailability. The strategic incorporation of unnatural amino acids is a proven method to overcome these limitations. Among these, fluorinated amino acids have emerged as particularly valuable tools. The introduction of fluorine can significantly alter the physicochemical properties of a peptide, enhancing its conformational stability, metabolic resistance, and binding affinity to biological targets.

This guide provides an in-depth technical overview of (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid , a chiral fluorinated β-amino acid building block. Its unique structure, combining a β-amino acid backbone, a stereochemically defined center, a 2-fluorophenyl moiety, and the essential Fmoc protecting group, makes it a highly valuable reagent in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based drugs. We will delve into its chemical properties, synthesis, and applications, providing insights into its role in advancing pharmaceutical research.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature. Its key identification and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 331763-63-4 | [1] |

| Molecular Formula | C₂₅H₂₂FNO₄ | [1] |

| Molecular Weight | 419.4 g/mol | [1] |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 176 - 180 °C | [2] |

| Optical Rotation | [a]²⁰/D = +7 ± 1º (c=1 in DMF) | [2] |

| Solubility | Soluble in DMF and NMP | [3] |

The structure of this compound, as depicted below, reveals the key functional groups that underpin its utility in peptide synthesis.

Figure 1: Chemical structure of this compound.

Synthesis of this compound: A Two-Stage Approach

The synthesis of this specialized amino acid can be logically divided into two key stages: the formation of the core β-amino acid, (R)-3-amino-4-(2-fluorophenyl)butanoic acid, followed by the protection of the amino group with the Fmoc moiety.

Stage 1: Synthesis of the Unprotected β-Amino Acid Core

While multiple synthetic routes to chiral β-amino acids exist, a common strategy involves the asymmetric reduction of a suitable precursor or the use of a chiral auxiliary. A plausible synthetic pathway for (R)-3-amino-4-(2-fluorophenyl)butanoic acid is outlined below. This is a representative scheme, and specific conditions may vary based on literature procedures for analogous compounds.

Figure 2: Generalized synthetic workflow for the chiral β-amino acid core.

Stage 2: Fmoc Protection of the β-Amino Acid

The final step in the synthesis is the protection of the primary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a critical step to render the amino acid suitable for solid-phase peptide synthesis.

Experimental Protocol: Fmoc Protection

This protocol is a standard procedure for the Fmoc protection of amino acids and is adaptable for (R)-3-amino-4-(2-fluorophenyl)butanoic acid.

Materials:

-

(R)-3-amino-4-(2-fluorophenyl)butanoic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve (R)-3-amino-4-(2-fluorophenyl)butanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and water.

-

Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until the starting material is consumed as indicated by TLC.

-

Work-up:

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.[4]

-

Causality Behind Experimental Choices:

-

Base: A mild base like sodium bicarbonate or DIPEA is used to deprotonate the amino group, making it nucleophilic for the reaction with the Fmoc reagent, while minimizing side reactions like racemization.

-

Fmoc Reagent: Fmoc-OSu is often preferred over Fmoc-Cl as it is less prone to forming dipeptide impurities.

-

Solvent System: A mixture of an organic solvent like dioxane and water ensures the solubility of both the amino acid and the Fmoc reagent.

-

Acidification: Acidification during the work-up protonates the carboxylic acid, making the product more soluble in the organic extraction solvent.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity required for peptide synthesis.

The Role of this compound in Peptide Synthesis and Drug Discovery

The unique structural features of this molecule confer several advantages in the design and synthesis of novel peptide-based therapeutics.

The Fmoc Protecting Group: Enabling Solid-Phase Peptide Synthesis

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability under mild basic conditions (typically 20% piperidine in DMF), while being stable to the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This orthogonality allows for the stepwise and controlled assembly of the peptide chain with high fidelity.

Figure 3: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

The Fluorinated Phenyl Ring: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The presence of a fluorine atom on the phenyl ring can have a profound impact on the properties of the resulting peptide:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of the peptide drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes or receptors. It can also influence the pKa of nearby functional groups, potentially optimizing binding interactions.

-

Conformational Control: The steric bulk and electronic properties of the fluorine atom can restrict the conformational freedom of the peptide backbone and the side chain, pre-organizing the peptide into a bioactive conformation and thereby increasing its potency and selectivity.

The β-Amino Acid Backbone: Inducing Secondary Structure and Proteolytic Resistance

Incorporating β-amino acids into a peptide chain introduces an additional carbon atom into the backbone. This seemingly small change has significant consequences:

-

Proteolytic Stability: Natural proteases are highly specific for α-amino acid linkages. Peptides containing β-amino acids are generally poor substrates for these enzymes, leading to dramatically increased resistance to enzymatic degradation.

-

Secondary Structure: β-Amino acids can induce novel and stable secondary structures, such as helices and sheets, that are not accessible to α-peptides. This allows for the design of peptidomimetics with unique three-dimensional shapes for targeting specific protein-protein interactions.

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of advanced peptide-based therapeutics. Its trifecta of a stereochemically defined center, a fluorine-modified aromatic ring, and a β-amino acid backbone, all conveniently packaged with the essential Fmoc protecting group, provides medicinal chemists and peptide scientists with a powerful tool to address the key challenges of peptide drug development. By leveraging the unique properties conferred by this molecule, researchers can design and synthesize novel peptides with enhanced metabolic stability, improved binding affinity, and unique structural motifs, ultimately paving the way for the next generation of peptide drugs.

References

-

PubChem. This compound. [Link]

-

Chem-Impex. (R)-4-(Fmoc-amino)-3-phenylbutyric acid. [Link]

-

PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

-

Pharmaffiliates. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Peptides: Understanding Fmoc-L-homophenylalanine in Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. [Link]

-

GSRS. FMOC-(R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTYRIC ACID. [Link]

-

Al-Majid, A. M., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. IUCrData, 10(5). [Link]

-

Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

-

Aapptec Peptides. Fmoc-beta-HPhe-OH. [Link]

-

Tiritiris, I., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. [Link]

-

Subirós-Funosas, R., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(16), 4949. [Link]

-

ResearchGate. (2025). Synthesis of Fluorinated Amino Acids. [Link]

-

ResearchGate. (2025). Methods for Removing the Fmoc Group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery. [Link]

Sources

A Technical Guide to (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic Acid: Properties, Application, and Protocols for Peptide Synthesis

Abstract

(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid is a non-canonical, protected amino acid derivative that serves as a critical building block in modern Solid-Phase Peptide Synthesis (SPPS). Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, a chiral β-amino acid core, and a fluorinated phenyl side chain, makes it a valuable tool for designing peptides with tailored structural and functional properties. This technical guide provides an in-depth analysis of its physicochemical characteristics, its strategic role in Fmoc-based SPPS, and detailed, field-proven protocols for its application. We will explore the causality behind key experimental steps, from Fmoc deprotection to peptide bond formation, offering researchers and drug development professionals the foundational knowledge required for its successful implementation.

Chemical Identity and Physicochemical Properties

This compound is a synthetic amino acid derivative specifically designed for use in Fmoc solid-phase peptide synthesis. The Fmoc group provides a temporary shield for the α-amino function, which can be removed under mild basic conditions, a key advantage of this chemical strategy.[1][2] The 2-fluorophenyl moiety introduces unique steric and electronic properties into the peptide backbone, potentially influencing conformation, stability, and biological activity.[3]

The core physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂FNO₄ | [4] |

| Molecular Weight | 419.4 g/mol | [4] |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | [4] |

| CAS Number | 331763-63-4 | [4] |

| Appearance | Typically a white to off-white solid | N/A |

The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a stepwise process that builds a peptide chain while it is anchored to an insoluble resin support.[1] The use of protecting groups is essential to prevent unwanted side reactions and polymerization. The Fmoc/tBu (tert-butyl) strategy has become the method of choice for many applications due to its use of milder cleavage conditions compared to the harsher, hydrofluoric acid-based conditions of older Boc/Benzyl chemistry.[1][2]

The incorporation of this compound offers several advantages:

-

Mild Deprotection: The Fmoc group is stable to the acidic conditions used to cleave side-chain protecting groups but is readily removed by a mild base, typically a secondary amine like piperidine.[5][6] This orthogonality is fundamental to the success of the synthesis.

-

Structural Diversity: As a β-amino acid, it introduces an extra carbon into the peptide backbone, leading to the formation of β-peptides or mixed α/β-peptides. These structures can adopt unique secondary structures (e.g., helices, sheets) and often exhibit enhanced resistance to enzymatic degradation.

-

Fluorine Substitution: The fluorine atom on the phenyl ring is highly electronegative and can participate in unique non-covalent interactions, such as fluorine-backbone or fluorine-aromatic interactions. This can be used to fine-tune peptide conformation, receptor binding affinity, and metabolic stability.

Core Synthetic Protocols and Mechanisms

The successful incorporation of this compound into a growing peptide chain involves two critical, sequential steps: the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the new, incoming Fmoc-amino acid.

N-Terminal Fmoc Group Deprotection

The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction.[7] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base. The resulting carbanion is stabilized by the aromatic system, facilitating the elimination of dibenzofulvene (DBF) and carbon dioxide to liberate the free amine.[8]

Causality of Reagent Choice: Piperidine, a secondary amine, is the most common reagent for this step. Its role is twofold: it is basic enough (pKa ≈ 11.1) to initiate the elimination, and it acts as an efficient nucleophilic scavenger for the liberated DBF intermediate.[7] This trapping of DBF is crucial as it prevents DBF from undergoing side reactions with the newly deprotected N-terminal amine of the peptide.[7]

Experimental Protocol: HBTU-Mediated Coupling

-

Prepare Activation Solution: In a separate vial, dissolve 2.0 equivalents (relative to the resin's functional loading) of this compound and 1.95 equivalents of HBTU in DMF. Add 4.0 equivalents of DIPEA to the solution and pre-activate by mixing for 1-2 minutes. [9]2. Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin from the previous step.

-

Agitation: Agitate the reaction mixture at room temperature. Reaction times can vary from 30 minutes to several hours depending on the sequence.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test, such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines. A negative test result (e.g., yellow beads) indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with several portions of DMF to remove excess reagents and byproducts. The cycle of deprotection and coupling can now be repeated for the next amino acid in the sequence.

Synthesis and Quality Control

The parent compound, (R)-3-amino-4-(2-fluorophenyl)butanoic acid, can be synthesized through various organic chemistry routes, often involving asymmetric synthesis to establish the correct stereochemistry. [10][11][12]The Fmoc group is typically installed in the final step by reacting the free amine with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. [8] For its use in drug development and research, stringent quality control is paramount. The identity and purity of this compound should be verified using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any potential impurities.

-

Mass Spectrometry (MS): To confirm the correct molecular weight. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and stereochemical integrity.

References

-

MySkinRecipes. Fmoc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7009728, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7146283, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Aapptec. Fmoc-Amino Acids for Peptide Synthesis. [Link]

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

Pharmaffiliates. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic Acid. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 294-304. [Link]

-

Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. [Link]

- Google Patents. Synthesis and use of amino acid fluorides as peptide coupling reagent.

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]

-

Wikipedia. HBTU. [Link]

-

Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid [myskinrecipes.com]

- 4. This compound | C25H22FNO4 | CID 7009728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 11. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Characterization of Novel Fluorinated Non-Natural Amino Acids

Introduction: The Fluorine Advantage in Amino Acid Chemistry

The strategic incorporation of fluorine into amino acid structures represents a paradigm shift in peptide and protein engineering, offering a potent tool for modulating the bioactivity, stability, and pharmacokinetic profiles of therapeutic candidates.[][2][3] Unlike naturally occurring amino acids, fluorinated non-natural amino acids (fAAs) introduce unique physicochemical properties attributable to the high electronegativity, small size, and low polarizability of the fluorine atom. These properties can induce profound changes in molecular conformation, hydrophobicity, and metabolic stability, making fAAs highly sought-after building blocks in modern drug discovery.[4][5] This guide provides a comprehensive overview of the critical methodologies employed in the characterization of novel fAAs, from their initial synthesis to their detailed structural and functional analysis.

I. Synthesis and Purification of Fluorinated Non-Natural Amino Acids

The journey to characterizing a novel fAA begins with its successful synthesis and purification. Numerous synthetic strategies have been developed to introduce fluorine into amino acid scaffolds, ranging from the derivatization of existing amino acids to de novo synthesis from fluorinated precursors.[6][7][8]

Key Synthetic Approaches:

-

Electrophilic and Nucleophilic Fluorination: These methods involve the direct introduction of fluorine onto an amino acid precursor using reagents like Selectfluor® (electrophilic) or diethylaminosulfur trifluoride (DAST) (nucleophilic).[6] The choice of reagent and reaction conditions is critical for controlling regioselectivity and stereoselectivity.

-

From Fluorinated Building Blocks: This approach utilizes commercially available or readily synthesized fluorinated starting materials, which are then elaborated into the desired amino acid structure. This method offers a high degree of control over the position and extent of fluorination.

-

Asymmetric Synthesis: Achieving the correct stereochemistry is paramount for biological activity. Asymmetric synthesis of fAAs often employs chiral auxiliaries, catalysts, or enzymes to ensure the desired enantiomeric purity.[6][7]

Purification and Initial Verification:

Following synthesis, rigorous purification is essential to remove unreacted starting materials, byproducts, and enantiomeric impurities. Standard techniques include:

-

Chromatography: High-performance liquid chromatography (HPLC), particularly reversed-phase and chiral HPLC, is the workhorse for purifying fAAs to high homogeneity.

-

Crystallization: Where applicable, crystallization can provide highly pure material and is a prerequisite for X-ray crystallographic analysis.

Initial verification of the synthesized fAA is typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular weight and basic structural features.

II. Structural Characterization: Unveiling the Fluorinated Architecture

A multi-faceted approach is required to fully elucidate the three-dimensional structure of a novel fAA and understand the impact of fluorination.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorine Environment

NMR spectroscopy is arguably the most powerful tool for the characterization of fAAs in solution. The presence of the spin-1/2 19F nucleus provides a unique and highly sensitive spectroscopic handle.[9]

Key NMR Experiments and Their Rationale:

-

1H NMR: Provides information about the proton environment of the amino acid, including the number of protons, their chemical shifts, and coupling constants. This helps to confirm the overall carbon skeleton.

-

13C NMR: Reveals the carbon framework of the molecule. The chemical shifts of carbons bonded to or near fluorine are significantly affected, providing direct evidence of fluorination.

-

19F NMR: This is the cornerstone of fAA characterization. The 19F chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe of molecular conformation and intermolecular interactions.[9][10][11] A large chemical shift dispersion allows for the resolution of individual fluorine signals even in complex protein environments.[9]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between different atoms within the molecule. For example, 1H-19F heteronuclear correlation spectroscopy can definitively link specific fluorine atoms to protons in the structure.

Experimental Protocol: 1D 19F NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed amount of the purified fAA in a suitable deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) to a final concentration of 1-10 mM.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

-

Tune and match the probe to the 19F frequency.

-

Set the spectral width to encompass the expected range of 19F chemical shifts (typically -50 to -250 ppm relative to a reference standard like CFCl3).

-

-

Data Acquisition:

-

Acquire a simple 1D 19F spectrum. Proton decoupling is often employed to simplify the spectrum by removing 1H-19F coupling.

-

Optimize acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to an appropriate internal or external standard.

-

Integrate the signals to determine the relative number of fluorine atoms in different environments.

-

Caption: General workflow for NMR-based characterization of fAAs.

B. Mass Spectrometry (MS): Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is indispensable for confirming the elemental composition and structural integrity of novel fAAs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like amino acids. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for larger molecules and can be useful for analyzing fAAs incorporated into peptides.

Tandem Mass Spectrometry (MS/MS):

MS/MS experiments are crucial for structural elucidation. A specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the connectivity of atoms and the location of the fluorine substituents. The strong carbon-fluorine bond often influences fragmentation pathways in predictable ways.[12][13]

| Technique | Information Obtained | Rationale |

| HRMS (e.g., TOF, Orbitrap) | High-accuracy mass-to-charge ratio (m/z) | Confirms the elemental composition and molecular formula. |

| MS/MS (e.g., CID, HCD) | Fragmentation pattern | Provides structural information, including the location of fluorine atoms. |

C. X-ray Crystallography: The Definitive 3D Structure

When a single crystal of the novel fAA can be grown, X-ray crystallography provides the most definitive, high-resolution three-dimensional structure.[14][15] This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow:

-

Crystallization: This is often the most challenging step. It involves screening a wide range of conditions (solvents, precipitants, temperature) to induce the formation of diffraction-quality single crystals.

-

Data Collection: A single crystal is mounted and irradiated with a focused beam of X-rays. The diffracted X-rays are recorded on a detector.[15]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.[14][15]

The resulting crystal structure provides invaluable insights into how fluorination affects the stereochemistry and preferred conformation of the amino acid.[16][17] It also serves as a benchmark for validating computational models.

Caption: Key stages in X-ray crystallographic analysis of fAAs.

III. Functional Characterization: Assessing the Impact on Biological Systems

Once structurally characterized, the next critical step is to evaluate the functional consequences of incorporating the novel fAA into a peptide or protein.

A. Incorporation into Peptides and Proteins

fAAs can be incorporated into peptides and proteins using several methods:

-

Solid-Phase Peptide Synthesis (SPPS): The most common method for chemically synthesizing peptides containing fAAs.

-

Biosynthetic Incorporation: In some cases, fAAs can be incorporated into proteins in living cells by hijacking the cellular translational machinery.[10][18] This often requires engineered aminoacyl-tRNA synthetases.

B. Biophysical and Functional Assays

A battery of biophysical and functional assays is employed to understand how the fAA alters the properties of the resulting peptide or protein.

| Assay Type | Technique | Measured Property | Rationale |

| Stability | Circular Dichroism (CD) Spectroscopy, Differential Scanning Fluorimetry (DSF) | Secondary structure, thermal stability (Tm) | To determine if fluorination enhances protein stability.[16][19] |

| Hydrophobicity | Reversed-Phase HPLC | Retention time | To quantify the change in hydrophobicity due to fluorination.[4] |

| Enzyme Kinetics | Spectrophotometric or Fluorometric Assays | Km, kcat | To assess the impact on enzyme activity when the fAA is in or near the active site. |

| Binding Affinity | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | KD | To measure changes in binding affinity to target molecules. |

| Proteolytic Stability | Incubation with proteases followed by HPLC or MS analysis | Degradation rate | To evaluate resistance to enzymatic degradation. |

Experimental Protocol: Assessing Thermal Stability using Circular Dichroism (CD)

-

Sample Preparation: Prepare solutions of both the wild-type peptide/protein and the fluorinated analogue at the same concentration (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer).

-

CD Measurement:

-

Record the far-UV CD spectrum (e.g., 190-260 nm) at a starting temperature (e.g., 20 °C) to confirm the secondary structure.

-

Monitor the CD signal at a wavelength corresponding to a feature of the folded state (e.g., 222 nm for an α-helix) as the temperature is increased at a controlled rate (e.g., 1 °C/min).

-

-

Data Analysis:

-

Plot the CD signal at 222 nm versus temperature.

-

Fit the resulting melting curve to a two-state transition model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

-

A higher Tm for the fluorinated analogue indicates increased thermal stability.[19]

-

Conclusion

The characterization of novel fluorinated non-natural amino acids is a rigorous, multi-disciplinary endeavor that is crucial for advancing their application in drug discovery and protein engineering. By combining advanced spectroscopic and crystallographic techniques for structural elucidation with a suite of biophysical and functional assays, researchers can gain a comprehensive understanding of how the unique properties of fluorine can be harnessed to create peptides and proteins with enhanced therapeutic potential. The systematic application of the principles and protocols outlined in this guide will empower scientists to unlock the full potential of these remarkable building blocks.

References

-

Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

-

B Luchinat, et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

A Maity, et al. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters. [Link]

-

ME Lally, et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

-

M Salwiczek, et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]

-

A Gundlach-Graham, et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]

-

Chromatography Today. (2014). Mass Spectrometry & Spectroscopy. [Link]

- Marsh Lab, University of Michigan.

-

ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

-

A-S. Voisin-Chiret, et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

-

V Soloshonok, et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

N Picois, et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

-

ResearchGate. (2014). Recent Advances in the Synthesis of Fluorinated Amino Acids. [Link]

-

S Cardinal. (2017). Synthesis and Applications of Fluorinated ⍺-Amino Acids. Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/group-meetings/2017/Sebastien_Cardinal_grm.pdf]([Link] Macmillan/files/group-meetings/2017/Sebastien_Cardinal_grm.pdf)

-

M-L T-LeBlanc, et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]

-

F Mohler, et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

ResearchGate. (2016). Ribbon representation of the X-ray crystal structures of proteins containing fluoroprolines. [Link]

-

Semantic Scholar. (1952). MASS SPECTRA OF FLUOROCARBONS. [Link]

-

E Marsh. (2013). Fluorine: A new element in protein design. PMC. [Link]

-

Oldfield Group Website, University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]

-

C L-Radoux, et al. (2020). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC. [Link]

-

B Buer, et al. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]

-

University of Washington. Fluorine NMR. [Link]

-

W-J Wang, et al. (2022). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications. [Link]

-

The Australian National University. Fluorine-Labelled Proteins for NMR Spectroscopy. [Link]

-

D O'Hagan. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

-

Y Katoh, et al. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC. [Link]

-

Y Katoh, et al. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

V Singh, et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

S K-Johansson. Protein X-ray Crystallography & Protein Structure Determination. [Link]

-

S Singh, et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

-

Springer. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. [Link]

Sources

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. [PDF] MASS SPECTRA OF FLUOROCARBONS | Semantic Scholar [semanticscholar.org]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 16. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 17. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to Modulating Peptide Physicochemical Properties for Enhanced Therapeutic Design

Introduction: Beyond the Canonical – Embracing Fluorine in Peptide Science

In the landscape of modern drug development, peptides represent a class of therapeutics celebrated for their high specificity and potent biological activity. However, their translation from promising candidates to clinical realities is often hampered by inherent physicochemical liabilities, namely poor conformational stability, susceptibility to proteolytic degradation, and limited membrane permeability. The strategic incorporation of fluorine, an element scarce in nature but abundant in medicinal chemistry, offers a powerful toolkit to systematically address these challenges.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a field-proven perspective on why and how the unique properties of fluorine can be leveraged to rationally design and engineer peptides with superior therapeutic profiles. We will explore the fundamental principles governing fluorine's influence, detail robust synthetic and analytical protocols, and examine real-world case studies that illuminate the transformative potential of this "unnatural" amino acid modification.

Part 1: The Core Physicochemical Impact of Fluorination

The introduction of fluorine into a peptide, whether on the side chain or the backbone, instigates a cascade of changes in its fundamental properties. Understanding these shifts is paramount to harnessing their potential.

Conformational Control and Enhanced Stability

Fluorination can profoundly influence peptide secondary structure and overall stability through a combination of stereoelectronic effects and enhanced hydrophobicity.

-

Stereoelectronic Effects: The high electronegativity of fluorine (3.98 on the Pauling scale) creates strong, polarized C-F bonds.[1] These bonds can engage in favorable intramolecular interactions, such as the gauche effect , where a gauche conformation between the fluorine and a vicinal electronegative atom (like the amide nitrogen) becomes energetically favorable.[2][3] This effect is particularly well-documented in fluorinated proline derivatives, where it can enforce a specific pyrrolidine ring pucker, thereby pre-organizing the peptide backbone and stabilizing specific secondary structures like polyproline type II helices or β-turns.[4][5] This conformational restriction can reduce the entropic penalty of folding, leading to a more stable structure.

-

Hydrophobic and "Fluorous" Interactions: Highly fluorinated side chains, such as that of hexafluoroleucine (Hfl), are significantly more hydrophobic than their hydrocarbon counterparts.[6] When incorporated into the hydrophobic core of a peptide, these residues can increase the driving force for folding by enhancing the hydrophobic effect.[6][7] High-resolution X-ray crystallography studies have shown that while fluorinated residues are larger, they can be accommodated within a protein core with minimal structural perturbation, increasing the buried hydrophobic surface area and, consequently, the thermodynamic stability.[8]

Modulating Lipophilicity and Membrane Permeability

A significant challenge for peptide drugs is their poor ability to cross cell membranes. Fluorination offers a nuanced approach to increasing lipophilicity, a key parameter (often measured as the partition coefficient, LogP) that correlates with membrane permeability.

The effect is not always straightforward; while replacing hydrogen with fluorine generally increases molecular volume and can enhance hydrophobic interactions, the strong inductive effect also increases molecular polarity.[9][10][11] The overall impact on LogP depends on the degree and position of fluorination.[12] For instance, trifluoromethyl groups are known to significantly increase lipophilicity.[13] Peptides functionalized with perfluoroalkyl chains have demonstrated markedly enhanced cellular uptake, attributed to the unique hydrophobic and lipophobic nature of fluorocarbons that facilitates membrane transit without fusion.[14]

Tuning Acidity and Basicity (pKa)

The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups through σ-induction.[1] This modulation can be critical for optimizing receptor-ligand interactions. By altering the protonation state of a key residue at physiological pH, fluorine can fine-tune electrostatic interactions within a binding pocket, potentially increasing binding affinity and selectivity. This principle is widely exploited in small-molecule drug design and is equally applicable to peptides.[15]

| Property | Effect of Fluorination | Causality | Therapeutic Implication |

| Conformational Stability | Increased (Higher Tm) | Gauche effect, enhanced hydrophobic core packing.[4][8] | Longer shelf-life, improved structural integrity in vivo. |

| Proteolytic Resistance | Generally Increased | Steric hindrance at cleavage sites, stabilization of native conformation.[16] | Increased plasma half-life, reduced dosing frequency. |

| Lipophilicity (LogP) | Generally Increased | Increased hydrophobic surface area.[9][10] | Enhanced membrane permeability and cellular uptake. |

| pKa of Neighboring Groups | Lowered | Strong inductive electron-withdrawal by fluorine.[1] | Optimized binding affinity and target selectivity. |

| Table 1: Summary of Fluorine's Impact on Peptide Physicochemical Properties |

Part 2: Synthetic Strategies for Peptide Fluorination

The rational design of a fluorinated peptide is predicated on the ability to synthesize it efficiently and precisely. Solid-Phase Peptide Synthesis (SPPS) is the workhorse methodology, primarily through the incorporation of pre-synthesized fluorinated amino acid building blocks.

Incorporation of Fluorinated Amino Acids via Fmoc-SPPS

The most robust and widely used method for creating fluorinated peptides is the site-specific incorporation of Fmoc-protected fluorinated amino acid analogs during standard SPPS protocols.[17][18] A vast array of fluorinated versions of natural amino acids are now commercially available, allowing for systematic exploration of structure-activity relationships.

Detailed Protocol: Manual Fmoc-SPPS of a Peptide Containing 4-Fluorophenylalanine [17][19]

This protocol describes the synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.

-

Resin Preparation:

-

Place Rink Amide resin (0.1 mmol) in a fritted reaction vessel.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.

-

-

Fmoc Deprotection (Initial):

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM, 3x), and DMF (3x).

-

Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.[17]

-

-

Amino Acid Coupling (e.g., Fmoc-Phe(4-F)-OH):

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe(4-F)-OH, 3 eq., 0.3 mmol) and a coupling activator (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF.

-

Add a base (e.g., DIPEA, 6 eq., 0.6 mmol) to the amino acid solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

Self-Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling may be required.

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and subsequent deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive). [18]

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the cleavage solution to separate it from the resin beads.

-

Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide under vacuum.

-

Alternative Fluorination Strategies

While incorporating fluorinated amino acids is the most common approach, other methods exist for introducing fluorine:

-

Backbone Fluorination: This involves synthesizing amino acids where fluorine is placed on the α- or β-carbon of the amino acid backbone.[1][6] This modification can have a more dramatic impact on conformational preferences but requires more specialized and often challenging organic synthesis of the monomer building blocks.[6]

-

Ligation of Fluoroalkyl Appendages: This "bottom-up" strategy involves conjugating perfluoroalkyl chains to the peptide, often at the N-terminus or on a side chain like lysine.[20] This method is particularly effective for dramatically increasing lipophilicity and promoting self-assembly into nanoparticles, which can enhance cellular delivery.[14][20]

-

Post-Translational Fluorination: In some cases, fluorine can be introduced onto a fully formed peptide using electrophilic fluorinating agents (e.g., Selectfluor®).[21] This "top-down" approach is less common as it can suffer from a lack of selectivity, modifying multiple reactive sites on the peptide surface.[21]

Part 3: Analytical Characterization of Fluorinated Peptides

Thorough characterization is essential to confirm the successful synthesis and to understand the structural and functional consequences of fluorination. Standard techniques like RP-HPLC and mass spectrometry are routine, but ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the world of fluorinated molecules.

The Power of ¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is an ideal probe for NMR analysis due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio, resulting in a sensitivity close to that of ¹H NMR.[22] Crucially, the near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals.[22]

Key advantages include:

-

Wide Chemical Shift Range: The ¹⁹F chemical shift spans over 400 ppm, making it highly sensitive to the local electronic environment.[22] This allows for the clear resolution of signals from different fluorine atoms within a peptide and provides detailed information on conformational changes, ligand binding, and interactions with membranes.[7][23]

-

Conformational Analysis: The slow exchange rate between cis and trans isomers of prolyl bonds provides distinct and quantifiable signals in ¹⁹F NMR when a fluorinated proline is used, allowing for precise analysis of peptide conformation.[7][23]

Protocol: Basic 1D ¹⁹F NMR Analysis of a Fluorinated Peptide

-

Sample Preparation: Dissolve the purified, lyophilized fluorinated peptide in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer for pH control, or a mixture like H₂O/D₂O 90/10). The concentration typically ranges from 0.1 to 1 mM.

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

-

Tune and match the probe to the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition of a 1D ¹⁹F Spectrum:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of ¹⁹F chemical shifts (a wide range, e.g., -50 to -250 ppm, is a safe starting point).

-

Set the transmitter offset to the center of the expected spectral region.

-

Use a calibrated 90° pulse width.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds for qualitative analysis; for quantitative analysis, this should be at least 5 times the longest T1 relaxation time).[7]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the chemical shifts to an external or internal standard (e.g., trifluoroacetic acid).

-

Integrate the signals to determine the relative populations of different species if multiple conformations are present.

-